3-Ethyl 6-methyl 4-[(2,5-dimethoxyphenyl)amino]quinoline-3,6-dicarboxylate
Overview
Description
3-Ethyl 6-methyl 4-[(2,5-dimethoxyphenyl)amino]quinoline-3,6-dicarboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl 6-methyl 4-[(2,5-dimethoxyphenyl)amino]quinoline-3,6-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethoxyaniline with a suitable quinoline precursor under acidic conditions, followed by esterification to introduce the ethyl and methyl groups. The reaction conditions often require the use of solvents like tetrahydrofuran and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl 6-methyl 4-[(2,5-dimethoxyphenyl)amino]quinoline-3,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the quinoline core to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
3-Ethyl 6-methyl 4-[(2,5-dimethoxyphenyl)amino]quinoline-3,6-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects in treating diseases such as malaria and cancer.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl 6-methyl 4-[(2,5-dimethoxyphenyl)amino]quinoline-3,6-dicarboxylate involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit enzymes such as topoisomerases, which are essential for DNA replication and repair. These interactions make it a potential candidate for anticancer and antimicrobial therapies .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinacrine: Another antimalarial drug with additional functional groups.
Uniqueness
3-Ethyl 6-methyl 4-[(2,5-dimethoxyphenyl)amino]quinoline-3,6-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl, methyl, and dimethoxyphenyl groups enhances its lipophilicity and ability to interact with biological targets, making it a promising candidate for further research and development .
Properties
IUPAC Name |
3-O-ethyl 6-O-methyl 4-(2,5-dimethoxyanilino)quinoline-3,6-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6/c1-5-30-22(26)16-12-23-17-8-6-13(21(25)29-4)10-15(17)20(16)24-18-11-14(27-2)7-9-19(18)28-3/h6-12H,5H2,1-4H3,(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIVDZGPVXRZAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=C(C=CC(=C3)OC)OC)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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